

## PU139: A Potent Pan-Histone Acetyltransferase Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**PU139** is a small molecule inhibitor of histone acetyltransferases (HATs), a class of enzymes crucial for epigenetic regulation. As a pan-HAT inhibitor, **PU139** demonstrates broad activity against multiple HAT family members, making it a valuable tool for investigating the roles of histone acetylation in various biological processes, particularly in the context of cancer biology. This technical guide provides a comprehensive overview of **PU139**, including its biochemical activity, cellular effects, and preclinical efficacy. Detailed experimental protocols and data are presented to facilitate its use as a chemical probe in laboratory settings.

# Introduction to PU139 and Histone Acetyltransferases

Histone acetyltransferases (HATs) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the  $\varepsilon$ -amino group of lysine residues on histone tails. This post-translational modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and leading to a more open chromatin structure. This "euchromatin" state is generally associated with transcriptional activation. Beyond histones, HATs can also acetylate non-histone proteins, thereby modulating their function.



The aberrant activity of HATs has been implicated in the pathogenesis of numerous diseases, including cancer. Overexpression or dysregulation of specific HATs can lead to uncontrolled cell proliferation and survival. Consequently, HAT inhibitors have emerged as a promising class of therapeutic agents.

**PU139** is a pyridoisothiazolone-based compound that acts as a potent, cell-permeable, pan-HAT inhibitor. Its ability to simultaneously inhibit multiple HAT enzymes makes it a powerful tool to probe the global effects of histone acetylation and to explore the therapeutic potential of broad HAT inhibition.

### **Quantitative Data for PU139**

The following tables summarize the key quantitative data reported for **PU139**, providing a clear comparison of its activity across different targets and cell lines.

Table 1: In Vitro Inhibitory Activity of PU139 against

**Histone Acetyltransferases** 

| Target HAT                        | IC50 (μM)  |
|-----------------------------------|------------|
| Gcn5                              | 8.39[1][2] |
| p300/CBP-associated factor (PCAF) | 9.74[1][2] |
| CREB-binding protein (CBP)        | 2.49[1][2] |
| p300                              | 5.35[1][2] |

## Table 2: In Vitro Anti-proliferative Activity of PU139 in Human Cancer Cell Lines



| Cell Line | Cancer Type              | GI50 (μM) |
|-----------|--------------------------|-----------|
| A431      | Skin Carcinoma           | <60[1]    |
| A549      | Lung Carcinoma           | <60[1]    |
| A2780     | Ovarian Cancer           | <60[1]    |
| HepG2     | Hepatocellular Carcinoma | <60[1]    |
| SW480     | Colon Adenocarcinoma     | <60[1]    |
| U-87 MG   | Glioblastoma             | <60[1]    |
| HCT116    | Colon Carcinoma          | <60[1]    |
| SK-N-SH   | Neuroblastoma            | <60[1]    |
| MCF7      | Breast Adenocarcinoma    | <60[1]    |

Table 3: In Vivo Efficacy of PU139 in a Neuroblastoma

**Xenograft Model** 

| Treatment Group     | Dosage and Administration                              | Outcome                                                                              |
|---------------------|--------------------------------------------------------|--------------------------------------------------------------------------------------|
| PU139               | 25 mg/kg; intraperitoneal injection                    | Moderate but significant tumor growth inhibition compared to the untreated group.[1] |
| PU139 + Doxorubicin | PU139 (25 mg/kg; i.p.) and Doxorubicin (8 mg/kg; i.v.) | Synergistic effect in tumor growth inhibition.[1]                                    |

## **Signaling Pathways and Mechanism of Action**

**PU139** exerts its biological effects by inhibiting the enzymatic activity of multiple HATs. This leads to a global reduction in histone acetylation, resulting in chromatin condensation and transcriptional repression of genes involved in cell proliferation and survival. The diagram below illustrates the general mechanism of action of **PU139**.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Protocol for histone acid extraction for Western blot DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 2. medchemexpress.com [medchemexpress.com]



 To cite this document: BenchChem. [PU139: A Potent Pan-Histone Acetyltransferase Inhibitor for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583690#pu139-as-a-chemical-probe-for-hat-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com